molecular formula C10H20N2O3 B1397791 cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine CAS No. 872714-78-8

cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

Cat. No.: B1397791
CAS No.: 872714-78-8
M. Wt: 216.28 g/mol
InChI Key: AHJZEZIYOBGVSK-JGVFFNPUSA-N
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Description

cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine is a chiral pyrrolidine derivative designed for advanced pharmaceutical research and synthesis. This compound serves as a versatile synthetic intermediate, particularly in the development of stereoselective drug candidates. The presence of both a protected amine (Boc) and a hydroxymethyl group on the pyrrolidine ring makes it a valuable precursor for constructing complex molecules. Pyrrolidine scaffolds are of significant importance in medicinal chemistry, as they are found in a wide range of therapeutic agents, including alkaloids, antibiotics, and various FDA-approved drugs . Researchers can utilize this building block in the stereoselective synthesis of potential treatments, leveraging its functional handles for further chemical modification. As a key intermediate, it contributes to the exploration of new chemical entities in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZEZIYOBGVSK-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-78-8
Record name rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Biological Activity

cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine is a five-membered heterocyclic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and an aminomethyl group. These characteristics contribute to its diverse biological activities, particularly in medicinal chemistry and organic synthesis.

This compound exhibits biological activity primarily through interactions with various biological targets. The presence of the hydroxyl and aminomethyl groups facilitates hydrogen bonding, enhancing its affinity for specific receptors and enzymes. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may interact with enzymes like kinases or proteases, potentially leading to therapeutic applications in cancer treatment or metabolic disorders.

3. Binding Affinity Studies

Studies have shown that this compound can be immobilized onto solid supports for binding studies with target analytes such as nucleosides and saccharides. This property is particularly useful in biosensor applications where selective enrichment of analytes is required.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Hydroxy-pyrrolidineHydroxyl group at position 3Lacks the aminomethyl group
4-Aminomethyl-pyrrolidineAminomethyl group at position 4No hydroxyl group; different reactivity
Boc-protected 2-pyrrolidinoneBoc group at nitrogenDifferent functional group positioning
Cis/trans 4-hydroxy-pyrrolidinesHydroxyl group at position 4Varying stereochemistry affecting activity

This table illustrates how this compound's unique combination of functional groups enhances its reactivity and potential biological activity compared to similar compounds.

Case Study 1: Binding Studies

In a study focused on the immobilization of this compound onto boronate affinity materials, researchers found that the compound effectively captured cis-diols from complex samples. This high-affinity interaction highlights its potential in analytical chemistry and biosensor development.

Case Study 2: Enzyme Interaction

Investigations into enzyme interactions revealed that the compound could inhibit certain kinases involved in cancer cell proliferation. The mechanism was attributed to its ability to form stable complexes with the enzyme active sites, thus blocking substrate access and reducing enzymatic activity.

Scientific Research Applications

Synthesis of Bioactive Compounds

Cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine is utilized in the synthesis of various bioactive molecules. It acts as a precursor for the development of pyrrolidine derivatives, which are important in drug discovery. For example, modifications of this compound have been employed to create inhibitors for enzymes involved in metabolic pathways, such as kinases .

Pharmaceutical Development

This compound has shown potential in the synthesis of pharmaceuticals aimed at treating conditions like hypertension and heart diseases. For instance, derivatives of pyrrolidine have been linked to medications such as Enalapril, which is used for managing high blood pressure . The ability to modify its structure allows researchers to enhance the pharmacological properties of these drugs.

Neuropharmacology

Research indicates that compounds containing the pyrrolidine ring, including this compound, may be effective in neurological studies. They can act as selective dopamine antagonists or modulators, which are crucial for developing treatments for movement disorders and other neurological conditions .

Enzyme Inhibition Studies

The compound has been explored for its enzyme inhibition capabilities. It has been reported to interact with various enzymes, potentially leading to the development of new therapeutic agents that can modulate metabolic pathways. This aspect is particularly relevant in cancer research where metabolic reprogramming is a key feature.

Case Studies

Study ReferenceApplicationFindings
Synthesis of Enalapril derivativesDemonstrated effective conversion with high yields; established a method for modifying natural proline derivatives.
Neuropharmacological applicationsInvestigated as a dopamine antagonist; showed promise in PET studies for diagnosing movement disorders.
Enzyme inhibitionIdentified potential interactions with kinases; implications for cancer treatment through metabolic pathway modulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine and related compounds:

Compound Name Ring Type Substituents Protecting Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Pyrrolidine 3-hydroxy, 4-aminomethyl Boc at 1 C10H21N2O3 217.29 190792-75-7* Peptide synthesis, drug intermediates
(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine Pyrrolidine 3-Boc-amino, 4-hydroxymethyl Boc and Cbz C11H20N2O2 212.29 370881-64-4 Orthogonal protection strategies
cis-3-amino-1-Boc-4-hydroxypyrrolidine Pyrrolidine 3-amino, 4-hydroxy Boc at 1 C9H18N2O3 202.25 190792-75-7 Chiral building blocks
CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID Piperidine 3-methyl, 4-carboxylic acid Boc at 1 C12H21NO4 243.30 Not provided Linker in bioconjugates
1-methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 1-methyl, 5-oxo, 3-carboxylic acid None C7H11NO3 157.17 42346-68-9 Proline analogs, enzyme inhibitors

*CAS number shared due to stereoisomeric variations in naming conventions.

Key Differences and Implications

Protecting Group Strategies
  • Boc vs. Cbz: The Boc group (acid-labile) in the target compound contrasts with the carbobenzyloxy (Cbz) group (removed via hydrogenolysis) in (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine. This allows sequential deprotection in multi-step syntheses .
  • Stability: Boc-protected compounds exhibit superior stability under basic conditions compared to Cbz analogs, which are prone to hydrogenolysis .
Ring Size and Substituent Effects
  • Pyrrolidine vs. Piperidine : The six-membered piperidine ring (CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID) reduces ring strain compared to pyrrolidine, enhancing conformational flexibility. The carboxylic acid group at position 4 increases polarity, making it suitable for aqueous-phase reactions .
  • Functional Group Reactivity: The aminomethyl group in the target compound provides a nucleophilic site for coupling reactions, while the hydroxyl group in cis-3-amino-1-Boc-4-hydroxypyrrolidine facilitates hydrogen bonding, influencing crystallization behavior .
Physicochemical Properties
  • Solubility : The Boc group enhances solubility in dichloromethane and THF, whereas the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid confers water solubility .

Preparation Methods

Hydrogenation of 3-Hydroxypyridine Derivatives

One common preparative route involves the catalytic hydrogenation of 3-hydroxypyridine derivatives under controlled conditions, typically using palladium catalysts. This step reduces the pyridine ring to the corresponding pyrrolidine while retaining the 3-hydroxy substituent. Subsequent introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and functionalization to install the aminomethyl group at the 4-position completes the synthesis.

  • Catalyst: Palladium on carbon (Pd/C)
  • Conditions: Hydrogen atmosphere, mild temperature and pressure
  • Outcome: Stereoselective reduction yielding cis-configuration at C3 and C4

Mitsunobu Reaction for Functional Group Transformation

The Mitsunobu reaction is employed to invert stereochemistry or introduce nucleophilic substituents. In the context of pyrrolidine derivatives, it facilitates the conversion of hydroxyl groups into other functional groups, such as thioesters or amines, without racemization. For cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine, the Mitsunobu reaction can be used to selectively modify the 3-hydroxy group or to install the aminomethyl substituent via nucleophilic substitution.

  • Reagents: Triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
  • Applications: Stereospecific substitution, protection group manipulations

Protection and Deprotection Strategies

The Boc group is introduced to protect the pyrrolidine nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate under basic conditions.

  • Typical reagent: Di-tert-butyl dicarbonate (Boc2O)
  • Base: Triethylamine or sodium bicarbonate
  • Solvent: Dichloromethane or similar inert solvents
  • Result: Stable Boc-protected intermediate amenable to further functionalization

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield / Notes
Catalytic Hydrogenation Pd/C, H2 atmosphere, mild temp Direct reduction, stereoselective Requires careful control of conditions Moderate to good yields
Mitsunobu Reaction Triphenylphosphine, DEAD/DIAD Stereospecific substitution Sensitive to moisture, byproducts Moderate yields, useful for functionalization
Boc Protection Di-tert-butyl dicarbonate, base Stable protection, easy to remove Additional synthetic step High yields
Chemical Resolution Chiral acids (tartaric acid derivatives) Access to enantiopure compounds Low yield, multiple steps Variable, often low
Asymmetric Synthesis Chiral catalysts, achiral precursors High stereocontrol Complex, multi-step Moderate yields, depending on route

Q & A

Q. What established synthetic routes are available for cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Boc-protection of the pyrrolidine core, followed by hydroxylation and aminomethylation steps. Key parameters include temperature control (e.g., maintaining ≤0°C during sensitive steps) and solvent selection (e.g., dichloromethane for Boc-deprotection). Catalysts like NaCl in aqueous media can enhance reaction efficiency for related heterocycles . Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are critical for verifying structural integrity and purity ≥95% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution NMR (600 MHz) to confirm stereochemistry and detect impurities. For example, the hydroxy and aminomethyl groups produce distinct proton signals at δ 3.5–4.2 ppm. LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) can quantify purity. Cross-reference spectral data with NIST standards or published analogs (e.g., (R)-1-Boc-3-aminomethylpyrrolidine) to validate assignments . Regulatory guidelines for pharmaceutical impurities (e.g., EP monographs) should inform acceptance criteria .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists . Store in sealed containers at 2–8°C, away from ignition sources. Static discharge risks during transfer can be mitigated by grounding equipment .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Perform NOESY NMR to confirm cis configuration by analyzing spatial proximity between the hydroxy and aminomethyl groups. For chiral centers, use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) or compare optical rotation values with literature data (e.g., (3R,4R)-4-amino-1-Boc-pyrrolidine-3-carboxylic acid ). Computational modeling (DFT or MD simulations) can predict stable conformers and validate experimental results .

Q. What strategies mitigate side reactions (e.g., epimerization or Boc-group cleavage) during synthetic steps?

  • Methodological Answer : Minimize exposure to acidic conditions (pH < 2) to prevent Boc-deprotection. For epimerization, use low temperatures (−20°C) during nucleophilic substitutions and avoid prolonged reaction times. Additives like DIEA (N,N-diisopropylethylamine) can stabilize intermediates in aminomethylation steps . Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with UV visualization.

Q. How can researchers evaluate the in vitro and in vivo bioactivity of this compound derivatives?

  • Methodological Answer : For kinase inhibition assays (e.g., EGFR/HER2), use recombinant enzymes in 96-well plates with ATP/kinase substrate. Measure IC₅₀ values via fluorescence (e.g., ADP-Glo™ Kit) . In vivo studies require pharmacokinetic profiling (e.g., rat models, IV administration) with LC-MS/MS to assess bioavailability and metabolite formation. Align protocols with OECD guidelines for preclinical safety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
Reactant of Route 2
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

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